3-Amino-5-bromotrifluorotoluene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-bromotrifluorotoluene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromotrifluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzotrifluorides and anilines.
Oxidation and Reduction Reactions: Products can range from nitro compounds to reduced amines.
Scientific Research Applications
3-Amino-5-bromotrifluorotoluene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology.
Medicine: Serves as an intermediate in the synthesis of drugs, particularly those targeting tyrosine kinases.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromotrifluorotoluene involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of tyrosine kinase inhibitors, it binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
- 3-Amino-5-bromobenzotrifluoride
- 3-Bromo-5-trifluoromethylaniline
- 5-Amino-3-bromo-trifluoromethylbenzene
Comparison: 3-Amino-5-bromotrifluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug synthesis .
Properties
Molecular Formula |
C7H5BrF3N |
---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
3-bromo-2,4,6-trifluoro-5-methylaniline |
InChI |
InChI=1S/C7H5BrF3N/c1-2-4(9)3(8)6(11)7(12)5(2)10/h12H2,1H3 |
InChI Key |
WITJOYKDRXXMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)Br)F)N)F |
Origin of Product |
United States |
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